molecular formula C17H19NO3 B1422137 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid CAS No. 1261994-19-7

2-Methoxy-5-(4-T-butylphenyl)nicotinic acid

Cat. No.: B1422137
CAS No.: 1261994-19-7
M. Wt: 285.34 g/mol
InChI Key: IJEHLNHBDNVNGZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid consists of a nicotinic acid core, with a methoxy group at the 2-position and a 4-T-butylphenyl group at the 5-position. The molecular weight of this compound is 285.34 g/mol.

Scientific Research Applications

  • Anti-Tobacco Mosaic Virus Activities : Compounds similar to 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid, derived from Nicotiana tabacum (tobacco), have shown high anti-Tobacco Mosaic Virus (TMV) activity. These compounds demonstrated significant inhibition rates, indicating potential applications in protecting crops against viral infections (Wu et al., 2018).

  • Herbicidal Activity : Research on nicotinic acid derivatives, similar to the compound , has revealed significant herbicidal activity against various plant species. These findings suggest potential agricultural applications, particularly in weed management (Yu et al., 2021).

  • Antineoplastic Activities : Studies on nicotinic acid derivatives have also explored their antineoplastic (anti-cancer) activities. Some derivatives showed moderate activity against specific types of cancer, such as leukemia, indicating potential therapeutic applications (Ross, 1967).

  • Synthesis of Polyfunctionally Substituted Pyridines : The compound's relation to nicotinic acid makes it relevant in the synthesis of pyridine derivatives, which are important in medicinal chemistry. This suggests its utility in developing new pharmaceutical compounds (Torii et al., 1986).

  • Anti-Inflammatory and Analgesic Activities : Research has been conducted on nicotinic acid hydrazides for their anti-inflammatory and analgesic properties. This indicates possible applications in developing pain relief and anti-inflammatory medications (Navidpour et al., 2014).

  • Electrochemical Properties : Studies on porphyrin-nicotinic acid binary compounds, related to the compound , have focused on their electrochemical properties. This research can be important for applications in material science and electronics (Xiu, 2007).

  • Industrial Production and Applications : Nicotinic acid, from which this compound is derived, is used in food, pharmaceutical, and biochemical industries. There is ongoing research to develop more ecologically friendly methods for its production, which is significant for sustainable industrial applications (Lisicki et al., 2022).

  • Detection of Tuberculosis Biomarkers : Nicotinic acid is a marker for tuberculosis, and its detection methods are being studied. This suggests potential diagnostic applications in medical science (Bamogo et al., 2015).

Properties

IUPAC Name

5-(4-tert-butylphenyl)-2-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-17(2,3)13-7-5-11(6-8-13)12-9-14(16(19)20)15(21-4)18-10-12/h5-10H,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEHLNHBDNVNGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687744
Record name 5-(4-tert-Butylphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-19-7
Record name 5-(4-tert-Butylphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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